molecular formula C17H16O3 B033659 Tetrahydrobenzo-4,6-dimethylangelicin CAS No. 109029-03-0

Tetrahydrobenzo-4,6-dimethylangelicin

Cat. No. B033659
M. Wt: 268.31 g/mol
InChI Key: PDLIOFGQZOFSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrobenzo-4,6-dimethylangelicin, also known as THBMDA, is a synthetic compound that belongs to the class of psoralens. Psoralens are a group of naturally occurring compounds found in plants, which have been studied for their various biological activities. THBMDA is a derivative of angelicin, which is a naturally occurring psoralen found in plants such as celery and parsnips.

Mechanism Of Action

The mechanism of action of Tetrahydrobenzo-4,6-dimethylangelicin is not fully understood. However, it is known to interact with DNA and RNA, leading to the formation of covalent adducts. These adducts can cause DNA damage and interfere with DNA replication and transcription, leading to cell death.

Biochemical And Physiological Effects

Tetrahydrobenzo-4,6-dimethylangelicin has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Tetrahydrobenzo-4,6-dimethylangelicin has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. It has also been shown to have antimicrobial effects against various bacterial and fungal pathogens.

Advantages And Limitations For Lab Experiments

Tetrahydrobenzo-4,6-dimethylangelicin is a synthetic compound that can be easily synthesized in the laboratory in high yield and purity. It has been extensively studied for its various biological activities, making it a useful tool for research. However, Tetrahydrobenzo-4,6-dimethylangelicin has some limitations for lab experiments. It is a photosensitizing agent, which means that it requires light for its biological activity. This can make it difficult to use in certain experimental setups. Tetrahydrobenzo-4,6-dimethylangelicin is also sensitive to oxygen and light, which can affect its stability and activity.

Future Directions

There are several future directions for research on Tetrahydrobenzo-4,6-dimethylangelicin. One area of research is the development of Tetrahydrobenzo-4,6-dimethylangelicin-based photodynamic therapy for cancer treatment. Another area of research is the development of Tetrahydrobenzo-4,6-dimethylangelicin analogs with improved stability and activity. Tetrahydrobenzo-4,6-dimethylangelicin has also been studied for its potential use as a photosensitizer in other applications, such as in the treatment of skin diseases and as an antimicrobial agent.

Synthesis Methods

Tetrahydrobenzo-4,6-dimethylangelicin can be synthesized in the laboratory through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of an intermediate compound, which is then converted to Tetrahydrobenzo-4,6-dimethylangelicin through a series of reactions. The final product is obtained in high yield and purity.

Scientific Research Applications

Tetrahydrobenzo-4,6-dimethylangelicin has been extensively studied for its various biological activities. It has been found to possess anti-cancer, anti-inflammatory, and antimicrobial properties. Tetrahydrobenzo-4,6-dimethylangelicin has also been studied for its potential use in photodynamic therapy, a treatment that uses light and a photosensitizing agent to destroy cancer cells.

properties

CAS RN

109029-03-0

Product Name

Tetrahydrobenzo-4,6-dimethylangelicin

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

4,6-dimethyl-8,9,10,11-tetrahydro-[1]benzofuro[2,3-h]chromen-2-one

InChI

InChI=1S/C17H16O3/c1-9-8-14(18)20-17-12(9)7-10(2)16-15(17)11-5-3-4-6-13(11)19-16/h7-8H,3-6H2,1-2H3

InChI Key

PDLIOFGQZOFSJT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3=C1OC4=C3CCCC4)OC(=O)C=C2C

Canonical SMILES

CC1=CC2=C(C3=C1OC4=C3CCCC4)OC(=O)C=C2C

Other CAS RN

109029-03-0

synonyms

tetrahydrobenzo-4,6-dimethylangelicin
THBA

Origin of Product

United States

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